molecular formula C29H44O3 B611643 Vatiquinone CAS No. 1213269-98-7

Vatiquinone

Cat. No.: B611643
CAS No.: 1213269-98-7
M. Wt: 440.7 g/mol
InChI Key: LNOVHERIIMJMDG-XZXLULOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Vatiquinone, also known as EPI-743, is a small molecule that targets two key enzymes: NADPH quinone oxidoreductase 1 (NQO1) and arachidonate 15-lipoxygenase (15-LOX) . These enzymes play crucial roles in regulating signaling pathways that control neuroinflammation and oxidative stress .

Mode of Action

This compound works by inhibiting the activity of 15-LOX, an enzyme that helps convert healthy fats into oxidated fatty acids in response to oxidative stress . This process further contributes to oxidative stress and inflammation. By inhibiting 15-LOX, this compound counteracts the mitochondrial abnormalities and oxidative stress seen in certain diseases .

Biochemical Pathways

The inhibition of 15-LOX by this compound helps to alleviate the consequences of mitochondrial dysfunction and oxidative stress, ultimately preventing cell death, also known as ferroptosis . This action aids in neuronal survival, making this compound a potential treatment for neurological diseases .

Pharmacokinetics

This compound is orally bioavailable and readily crosses into the central nervous system . After oral administration, it is quickly and widely distributed throughout the body . The majority of the dose is excreted through feces in all species, with minimal urinary excretion in rats and dogs, but higher in humans . This compound has a low potential to affect the pharmacokinetics of concomitantly administered medications that are metabolized by CYP enzymes .

Result of Action

This compound has demonstrated clinically relevant benefits across multiple endpoints in clinical trials . It has shown a favorable safety profile in more than 500 patients treated for up to 10 years . In a Phase 2 trial, this compound demonstrated a statistically significant effect on disease severity at 24 months relative to age and stage-matched natural history controls .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the age of the patient can impact the drug’s effectiveness, as seen in a Phase 2 trial where younger ambulatory patients showed significant benefit in the Upright Stability subscale of the modified FA Rating Scale

Biochemical Analysis

Biochemical Properties

It targets NADPH quinone oxidoreductase 1 (NQO1), helping to increase the biosynthesis of glutathione, a compound essential for the control of oxidative stress .

Cellular Effects

It has demonstrated clinically relevant benefits across multiple end points in patients with Friedreich ataxia (FA) in a global phase 3 MOVE-FA trial .

Molecular Mechanism

The mechanism of action of vatiquinone involves augmenting the synthesis of glutathione, optimizing metabolic control, enhancing the expression of genetic elements critical for cellular management of oxidative stress, and acting at the mitochondria to regulate electron transport . It inhibits 15-LO enzyme activity via direct reduction of the active site Fe 3+ to its inactive Fe 2+ state, thus preventing cellular lipid oxidation and subsequent ferroptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to provide no benefit to survival in two mouse models of disease, but may prevent seizures in the Ndufs4 (-/-) model . In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body and cleared from most tissues by 24h post-dose following a single oral dose of 14C-vatiquinone .

Dosage Effects in Animal Models

The effects of this compound on animal models have not yet been reported . Clinical data support a favourable safety profile of this compound with no dose-limiting toxicities reported to date .

Metabolic Pathways

This compound is involved in the regulation of oxidative stress, which is disturbed in people with FA .

Transport and Distribution

In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body following a single oral dose of 14C-vatiquinone . Following oral administration, this compound was the dominant circulating component in rats and dogs but was minor in human subjects .

Preparation Methods

Properties

IUPAC Name

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOVHERIIMJMDG-XZXLULOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153231
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213269-98-7
Record name Vatiquinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatiquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATIQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?

A1: this compound functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, this compound can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.

Q2: What is the evidence for the clinical efficacy of this compound in treating Friedreich ataxia?

A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted this compound as a potential treatment option . Patients treated with this compound demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that this compound might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.

Q3: Has this compound shown promise in treating other conditions besides Friedreich ataxia?

A5: this compound is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, this compound has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for this compound beyond Friedreich ataxia.

  1. [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:
  2. [2] Clinical Drug‐Drug Interaction Between this compound, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:
  3. [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:
  4. [4] Quinones as Neuroprotective Agents:
  5. [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.